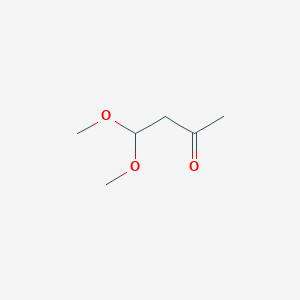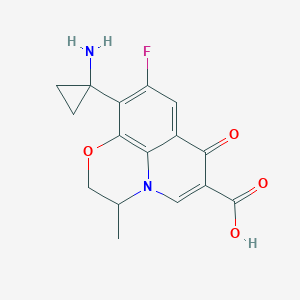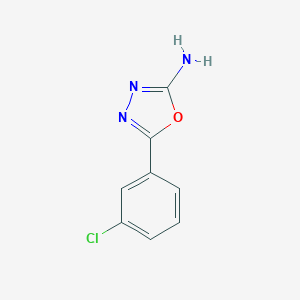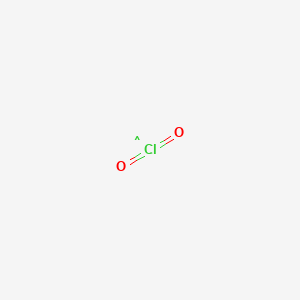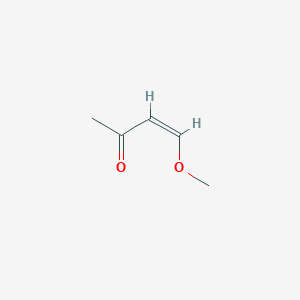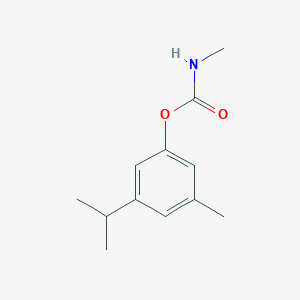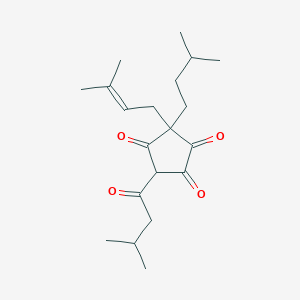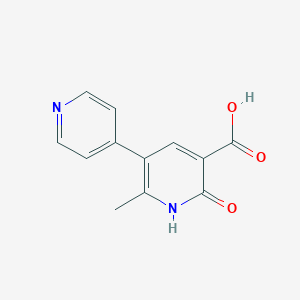
6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid" is a pyridine derivative, which is a class of compounds known for their aromaticity and presence in various chemical reactions and biological activities. Pyridine derivatives are often used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to their versatile chemical properties.
Synthesis Analysis
The synthesis of pyridine derivatives can involve various strategies, including the functionalization of existing pyridine rings or the construction of the pyridine ring itself. For instance, the synthesis of 6-methyl-2-pyridinecarboxamide oxime involves the formation of a yellow compound with copper(I), indicating the potential for complexation with metals . Another example is the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids through a three-component condensation involving 3-aminopyrroles . These methods demonstrate the diverse synthetic routes available for pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be substituted at various positions to yield different compounds. The structure of these compounds is often confirmed using spectroscopic methods such as Mass, IR, 1H, and 13C NMR . The presence of substituents like methyl groups can influence the reactivity and interaction of the molecules with other chemical species.
Chemical Reactions Analysis
Pyridine derivatives participate in a variety of chemical reactions. For example, they can react with copper to form complexes , or undergo functionalization reactions to yield different products, as seen in the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine . These reactions are often dependent on the substituents present on the pyridine ring and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of functional groups such as carboxamide, oxime, or esters can affect properties like solubility, boiling point, and reactivity. For instance, the methyl group in 6-methyl-2-pyridinecarboxamide oxime prevents reaction with iron and other metals, indicating specificity in chemical reactivity . Additionally, the cardiotonic activity of certain pyridine derivatives suggests potential biological applications .
Aplicaciones Científicas De Investigación
1. Organic Matter Analysis
Research by Chang et al. (2018) explored the use of Benzene polycarboxylic acid (BPCA) molecules as markers for the analysis of pyrogenic black carbons (BC) and condensed organic matter in soils and aquatic systems. The study suggests that commonly used BPCA markers may indicate the presence of condensed organic matter more generally, rather than being specific to BC. This research contributes to our understanding of organic carbon content and its behavior in the environment (Chang et al., 2018).
2. Role in Catalysis
L-Proline, a natural amino acid, serves as a versatile organo-catalyst in organic chemistry due to its bifunctional nature, acting both as a Lewis base and a Bronsted acid. It has been utilized in catalyzing various asymmetric syntheses and is recognized for its applications in organic synthesis and as a 'Green catalyst' (Thorat et al., 2022).
3. Pharmacological Effects
The pharmacological effects of α-linolenic acid (ALA), a carboxylic acid, have been systematically reviewed. ALA exhibits various therapeutic properties including anti-inflammatory and antioxidant effects, and potential in treating metabolic syndrome and other diseases (Yuan et al., 2021).
4. Metabolism of Plant-Derived Alkaloids
Debnath et al. (2023) conducted a review on the metabolism of plant-derived alkaloids, highlighting the role of various enzymes in the metabolism of compounds containing nitrogen atoms in the heterocyclic ring, similar to the structure (Debnath et al., 2023).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-7-9(8-2-4-13-5-3-8)6-10(12(16)17)11(15)14-7/h2-6H,1H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWACACMBUVITDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

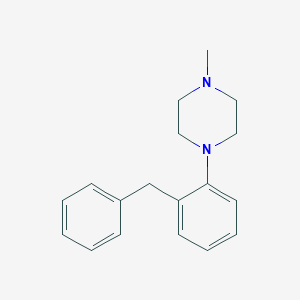

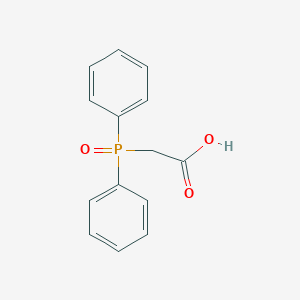
![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)
